CBHcy

Description

Properties

IUPAC Name |

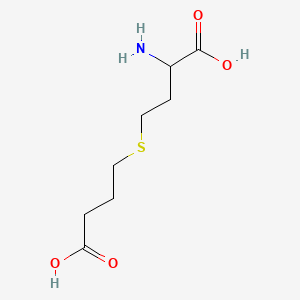

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMONDXDFXRPNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCSCCC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393247, DTXSID301007933 | |

| Record name | 5-(3-Amino-3-carboxypropylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88096-02-0, 88096-03-1 | |

| Record name | 5-(3-Amino-3-carboxypropylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

HPLC Analysis

Post-synthesis characterization involves HPLC to confirm purity and identity:

- Column : ZORBAX Sil (4.6 × 150 mm, 5 μm)

- Mobile Phase :

- Gradient :

Table 3: HPLC Parameters

| Parameter | Value |

|---|---|

| Flow Rate | 300 μL/min |

| Injection Volume | 5 μL |

| Detection | ESI-MS (positive ion mode) |

This method ensures precise quantification of 5-Cbhc and related metabolites.

Structural Validation via X-Ray Crystallography

The compound’s structure has been validated in complex with human BHMT:

- PDB ID : 1LT8 (resolution: 2.05 Å).

- Key Features :

- Zinc coordination at the active site.

- Binding interactions with the δ-carboxybutyl group.

Table 4: Crystallographic Data

| Parameter | Value |

|---|---|

| Resolution | 2.05 Å |

| Protein Source | Homo sapiens |

| Ligand | S-(δ-carboxybutyl)-L-homocysteine |

The structure confirms 5-Cbhc’s role as a competitive inhibitor, mimicking both homocysteine and betaine in BHMT’s active site.

Applications in Enzymatic Studies

5-Cbhc is critical for studying homocysteine metabolism enzymes:

- BHMT Inhibition : Competes with homocysteine and betaine, reducing methyltransferase activity.

- MS Interaction : Alters methionine synthase function, impacting folate-mediated remethylation.

In vivo studies demonstrate its utility in modulating homocysteine levels, though clinical applications remain under investigation.

Chemical Reactions Analysis

Types of Reactions

5-(delta-Carboxybutyl)homocysteine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Hyperhomocysteinemia Studies

5-(delta-Carboxybutyl)homocysteine has been utilized to induce hyperhomocysteinemia in animal models, particularly in rats. Research demonstrated that dietary administration of this compound effectively raised plasma homocysteine levels by inhibiting BHMT activity, thereby allowing for the study of hyperhomocysteinemia's effects on various physiological parameters .

Table 1: Effects of 5-(delta-Carboxybutyl)homocysteine on Plasma Homocysteine Levels

| Study Type | Animal Model | Administration Method | Result |

|---|---|---|---|

| Dietary Study | Rats | Meal-fed with CBHcy | 90% decrease in liver BHMT activity; significant increase in plasma homocysteine levels |

| Intraperitoneal Injection | Mice | Single injection | 2.7-fold elevation of total plasma homocysteine levels |

Cardiovascular Disease Research

The compound has been implicated in studies examining the relationship between homocysteine levels and cardiovascular diseases. Elevated homocysteine is linked to increased risks of arterial damage and thrombosis. Clinical trials have explored whether lowering homocysteine through vitamin supplementation can mitigate these risks, although results have been mixed .

Case Study: Vitamin Intervention for Stroke Prevention (VISP)

- Objective: To evaluate the effect of vitamin therapy on plasma homocysteine levels and subsequent cardiovascular events.

- Findings: A modest reduction in plasma homocysteine was observed; however, no significant impact on recurrent strokes or other cardiovascular events was noted.

Neurological Disorders

Research indicates that elevated homocysteine may contribute to neurodegenerative conditions such as Alzheimer's disease. Studies involving 5-(delta-Carboxybutyl)homocysteine have focused on its potential neurotoxic effects, providing insights into mechanisms by which hyperhomocysteinemia may influence neuronal health .

Fertility Studies

Recent investigations have examined the role of serum homocysteine levels in women with unexplained infertility. Elevated homocysteine has been associated with adverse reproductive outcomes, suggesting that 5-(delta-Carboxybutyl)homocysteine could be a marker for assessing fertility issues .

Mechanism of Action

The mechanism of action of 5-(delta-Carboxybutyl)homocysteine involves its interaction with various molecular targets and pathways. It is known to participate in the regulation of homocysteine metabolism, converting betaine and homocysteine to dimethylglycine and methionine, respectively . This reaction is crucial for maintaining cellular methylation processes and overall metabolic balance.

Comparison with Similar Compounds

Homocysteine

- Structure: Homocysteine (C₄H₉NO₂S) contains a sulfhydryl (-SH) group, a carboxyl (-COOH) group, and an amino (-NH₂) group.

- Metabolic Role : Central to the methionine cycle , homocysteine is remethylated to methionine (via BHMT or methionine synthase) or converted to cystathionine (via cystathionine beta-synthase, CBS) in the transsulfuration pathway .

- Pathological Implications : Elevated homocysteine (hyperhomocysteinemia) is an independent risk factor for cardiovascular diseases, stroke, and neurodegenerative disorders due to oxidative stress, endothelial dysfunction, and protein N-homocysteinylation .

- Key Difference: Unlike 5-(delta-carboxybutyl)homocysteine, homocysteine is an endogenous metabolite with direct pathological relevance.

Homocysteine Thiolactone

- Structure: A cyclic thioester formed via intramolecular condensation of homocysteine’s amino and sulfhydryl groups.

- Metabolic Role: Reactive intermediate that non-enzymatically modifies lysine residues in proteins (N-homocysteinylation), impairing function .

- Pathological Implications : Contributes to atherosclerosis, autoantibody formation, and endoplasmic reticulum (ER) stress .

- Key Difference : The thiolactone’s reactivity contrasts with the carboxybutyl derivative’s role as a stable enzyme inhibitor/analog.

S-Adenosylhomocysteine (SAH)

- Structure: Homocysteine linked to adenosine via a sulfhydryl group.

- Metabolic Role : Byproduct of methyltransferase reactions; inhibits methyltransferases, regulating cellular methylation processes .

- Pathological Implications : SAH accumulation disrupts epigenetic regulation and is associated with liver disease and cancer .

- Key Difference : SAH is a regulatory molecule in methylation, whereas 5-(delta-carboxybutyl)homocysteine is a synthetic enzyme probe.

Cystathionine

- Structure : Thioether formed from homocysteine and serine via CBS.

- Metabolic Role : Intermediate in the transsulfuration pathway, leading to cysteine and glutathione synthesis .

- Pathological Implications : Low cystathionine levels indicate vitamin B6 deficiency or impaired transsulfuration, exacerbating hyperhomocysteinemia .

- Key Difference : Cystathionine is a natural transsulfuration intermediate, unlike the carboxybutyl derivative.

Structural and Functional Comparison Table

Research Findings and Clinical Relevance

- BHMT Studies : 5-(delta-Carboxybutyl)homocysteine has been crystallized with human BHMT, revealing zinc coordination and substrate-binding mechanisms critical for methionine synthesis .

- Therapeutic Insights: While homocysteine-lowering therapies (e.g., B-vitamins) target endogenous metabolites, the carboxybutyl derivative aids in designing BHMT inhibitors for metabolic disorders .

- Contrast with Homocysteine Thiolactone : The carboxybutyl compound’s inertness contrasts with thiolactone’s toxicity, highlighting divergent applications—research tool vs. therapeutic target .

Q & A

Basic: What analytical methods are validated for identifying and quantifying 5-(delta-Carboxybutyl)homocysteine in biological samples?

Answer: High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS is the gold standard for structural confirmation. Diagnostic fragment ions and neutral losses are critical for distinguishing this metabolite from isomers. For example, urinary 5-(delta-Carboxybutyl)homocysteine was identified using an extracted ion electropherogram and annotated MS/MS spectra, confirming carboxyl and homocysteine moieties . Methodological validation should include isotopic pattern matching, retention time consistency, and comparison with synthetic standards (if available).

Basic: What is the role of 5-(delta-Carboxybutyl)homocysteine in homocysteine metabolism?

Answer: This compound is a substrate analog for betaine-homocysteine S-methyltransferase (BHMT), an enzyme central to homocysteine remethylation. Structural studies (PDBID: 1LT8) reveal that 5-(delta-Carboxybutyl)homocysteine binds to BHMT’s active site, mimicking the transition state during methionine synthesis. The interaction involves zinc coordination, critical for homocysteine activation . Researchers should use X-ray crystallography or molecular docking to explore binding dynamics and compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) with natural substrates.

Advanced: How can conflicting data on homocysteine derivatives’ association with cardiovascular disease (CVD) risk be resolved?

Answer: Contradictions arise from study design heterogeneity (e.g., retrospective vs. prospective cohorts) and confounding variables like folate status. A meta-analysis framework is recommended:

- Step 1: Stratify studies by design (e.g., genetic studies on MTHFR mutations vs. prospective serum analyses) to assess causality .

- Step 2: Adjust for covariates (e.g., renal function, vitamin B12) using multivariate regression.

- Step 3: Address regression dilution bias by repeated homocysteine measurements .

For example, a 5-µmol/L increase in total homocysteine (tHcy) correlates with a 1.6–1.8-fold higher CVD risk, but derivatives like 5-(delta-Carboxybutyl)homocysteine may have distinct pathophysiological roles requiring targeted assays .

Advanced: What experimental models differentiate the oxidative effects of 5-(delta-Carboxybutyl)homocysteine from other homocysteine derivatives?

Answer: Use in vitro systems with precise redox profiling:

- Cell Models: Treat ARPE-19 or THP-1 macrophages with the compound and measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Compare results with homocysteine thiolactone (HCTL) or oxidized LDL (oxLDL) controls .

- Biomarkers: Quantify lipid peroxidation (e.g., thiobarbituric acid-reactive substances, TBARS) and antioxidant depletion (e.g., glutathione).

- Inhibitor Studies: Pre-treat cells with N-acetylcysteine (NAC) to isolate ROS-specific pathways .

Advanced: How does structural analysis of BHMT-5-(delta-Carboxybutyl)homocysteine complexes inform drug design?

Answer: X-ray crystallography reveals that the compound’s carboxylbutyl chain occupies a hydrophobic pocket in BHMT, stabilizing the enzyme-substrate complex. Key steps:

- Mutagenesis: Target residues involved in zinc coordination (e.g., Cys-217) to disrupt binding .

- Kinetic Assays: Compare inhibition constants (Kᵢ) of synthetic analogs to identify competitive inhibitors.

- Computational Modeling: Use molecular dynamics simulations to predict binding affinities of modified derivatives.

Advanced: What methodologies address variability in renal function when studying 5-(delta-Carboxybutyl)homocysteine’s association with hypertension?

Answer: Adjust for renal parameters using:

- Glomerular Filtration Rate (GFR): Measure Cr-EDTA clearance to account for homocysteine excretion efficiency .

- Multivariate Analysis: Include serum creatinine and urea nitrogen as covariates to isolate the compound’s independent effects .

- Cohort Stratification: Compare hypertensive patients with/without chronic kidney disease (CKD) to disentangle causality .

Advanced: How can metabolomics workflows improve detection of 5-(delta-Carboxybutyl)homocysteine in complex biological matrices?

Answer: Implement untargeted metabolomics with:

- Sample Preparation: Use protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix interference.

- Chromatography: Optimize hydrophilic interaction liquid chromatography (HILIC) for polar metabolite retention.

- Data Analysis: Apply spectral libraries (e.g., HMDB) and pathway tools (e.g., MetaboAnalyst) to contextualize findings .

Advanced: What strategies validate 5-(delta-Carboxybutyl)homocysteine as a biomarker for inflammatory bowel disease (IBD)?

Answer:

- Longitudinal Studies: Track metabolite levels in IBD patients during flare/remission cycles.

- Correlation Analysis: Compare with established biomarkers (e.g., fecal calprotectin, CRP) using Spearman’s rank correlation .

- Mechanistic Studies: Use gut organoids or murine colitis models to test metabolite-induced epithelial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.